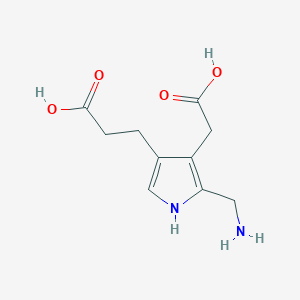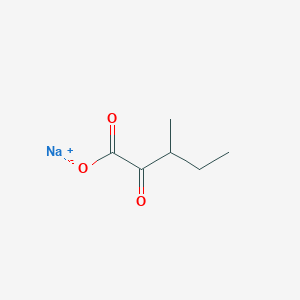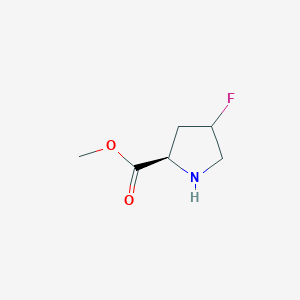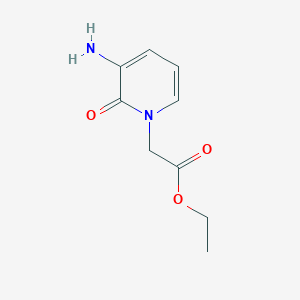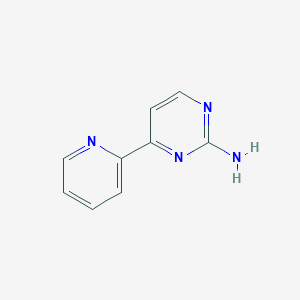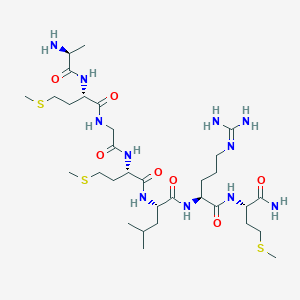
4-Hydroxytamoxifen beta-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxytamoxifen beta-glucuronide is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. Tamoxifen undergoes extensive metabolism in the liver, and one of its major active metabolites is 4-hydroxytamoxifen. This metabolite is further conjugated to form this compound, which is excreted from the body. The glucuronidation process is crucial for the detoxification and elimination of tamoxifen and its metabolites .
準備方法
The synthesis of 4-hydroxytamoxifen beta-glucuronide involves the glucuronidation of 4-hydroxytamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and appropriate buffer systems to maintain the pH. Industrial production methods may involve the use of recombinant UGT1A4 enzymes expressed in cell lines such as HK293 cells .
化学反応の分析
4-Hydroxytamoxifen beta-glucuronide primarily undergoes glucuronidation reactions. The glucuronidation process involves the transfer of the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen, forming a beta-glucuronide conjugate . This reaction is catalyzed by UGT enzymes and typically occurs in the liver. The major product of this reaction is this compound, which is more water-soluble and can be excreted from the body .
科学的研究の応用
4-Hydroxytamoxifen beta-glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of tamoxifen and its metabolites in the body . Researchers also investigate the role of UGT enzymes in the glucuronidation process and how genetic variations in these enzymes can affect drug metabolism and therapeutic outcomes . Additionally, the compound is used in studies related to breast cancer treatment and the development of new SERMs .
作用機序
The mechanism of action of 4-hydroxytamoxifen beta-glucuronide involves its formation through the glucuronidation of 4-hydroxytamoxifen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety to the hydroxyl group of 4-hydroxytamoxifen . The resulting beta-glucuronide conjugate is more water-soluble and can be excreted from the body, aiding in the detoxification and elimination of tamoxifen and its metabolites .
類似化合物との比較
4-Hydroxytamoxifen beta-glucuronide is similar to other glucuronide conjugates formed from the metabolism of tamoxifen and its metabolites. For example, tamoxifen N-glucuronide and 4-hydroxytamoxifen N-glucuronide are also formed through the glucuronidation process catalyzed by UGT enzymes . this compound is unique in that it is formed from the hydroxylated metabolite of tamoxifen, which has a higher affinity for estrogen receptors and greater antiestrogenic activity compared to the parent compound .
特性
IUPAC Name |
(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHAYXIYPCIFK-DKNZORBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128255-45-8 |
Source


|
| Record name | 4-Hydroxytamoxifen beta-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


